Technical Documentation Center

(2,3,5-Trifluorophenyl)acetic acid methyl ester Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2,3,5-Trifluorophenyl)acetic acid methyl ester

Core Science & Biosynthesis

Foundational

2,3,5-trifluorobenzeneacetic acid methyl ester chemical properties

Topic: Document Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Development Professionals Executive Summary Methyl 2,3,5-trifluorobenzeneacetate (also known as Methyl 2,3,5-trifluo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Document Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Development Professionals

Executive Summary

Methyl 2,3,5-trifluorobenzeneacetate (also known as Methyl 2,3,5-trifluorophenylacetate) is a specialized fluorinated aromatic intermediate used in the synthesis of bioactive pharmaceutical ingredients (APIs). While often encountered as a critical regioisomeric impurity in the manufacture of Sitagliptin (which utilizes the 2,4,5-isomer), the 2,3,5-isomer possesses distinct electronic and steric properties that make it a valuable scaffold in its own right, particularly in the development of tubulin polymerization promoters and specific kinase inhibitors.

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthetic pathways, reactivity profile, and handling protocols, designed to support researchers in optimizing yield and selectivity.

Physicochemical Characterization

The following data aggregates experimental values for the parent acid and predicted parameters for the methyl ester derivative.

PropertyValue / DescriptionNotes
Chemical Name Methyl 2-(2,3,5-trifluorophenyl)acetateIUPAC Systematic
Parent Acid CAS 132992-28-0 Acid Precursor
Molecular Formula C₉H₇F₃O₂
Molecular Weight 204.15 g/mol
Physical State Low-melting solid or colorless oilEst.[1][2] MP < 40°C
Boiling Point ~215–220°C (at 760 mmHg)Predicted based on acid/aldehyde
Density 1.35 ± 0.05 g/cm³High density due to fluorination
LogP 2.4 – 2.8Lipophilic; crosses membranes easily
Solubility Soluble in MeOH, DCM, EtOAc, DMSOInsoluble in water
pKa (Acid) ~3.8Stronger acid than phenylacetic due to EWG

Structural Insight: The 2,3,5-substitution pattern creates a unique electronic environment. Unlike the 2,4,5-isomer, where fluorines are continuously contiguous or para-related, the 2,3,5-pattern leaves the 4- and 6-positions open, creating a "gap" in electron density that influences metabolic stability and binding affinity in protein pockets (e.g., DPP-4, HDAC6).

Synthetic Pathways & Production

The synthesis of Methyl 2,3,5-trifluorobenzeneacetate is non-trivial due to the challenge of achieving regioselectivity. The two primary routes are Decarboxylation-Homologation (industrial) and De Novo Ring Construction (lab scale).

Route A: The Phthalic Anhydride Decarboxylation (Industrial)

This route is common in the sitagliptin supply chain. The starting material, 3,4,6-trifluorophthalic anhydride, undergoes decarboxylation.[3][4][5]

  • Critical Control Point: The reaction produces a mixture of 2,4,5-trifluorobenzoic acid (Target for Sitagliptin) and 2,3,5-trifluorobenzoic acid (Impurity/Target for this guide).

  • Separation: The isomers are separated via fractional crystallization or chromatography before homologation to the acetic acid.

Route B: Homologation to the Ester

Once the 2,3,5-trifluorobenzoic acid is isolated, it is converted to the phenylacetic acid methyl ester via the Arndt-Eistert synthesis or Wolff Rearrangement .

Synthesis Start 3,4,6-Trifluorophthalic Anhydride Decarb Decarboxylation (DMSO/Heat) Start->Decarb Isomer1 2,4,5-Trifluorobenzoic Acid (Major Product) Decarb->Isomer1 Major Isomer2 2,3,5-Trifluorobenzoic Acid (Target Precursor) Decarb->Isomer2 Minor (Isolated) Activation Acid Chloride Formation (SOCl2) Isomer2->Activation Diazomethane Diazomethane Treatment Activation->Diazomethane Rearrange Wolff Rearrangement (MeOH/Ag+) Diazomethane->Rearrange Final Methyl 2,3,5-Trifluorobenzeneacetate Rearrange->Final

Figure 1: Synthetic flowchart illustrating the isolation of the 2,3,5-isomer from the phthalic anhydride precursor and subsequent homologation to the methyl ester.

Chemical Reactivity & Transformation[5][6][7]

Understanding the reactivity of the 2,3,5-trifluorophenyl ring is essential for derivatization.

4.1. Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms activate the ring for nucleophilic attack, but they are not equivalent.

  • Most Labile Position: The Fluorine at Position 2 is the most susceptible to displacement. It is ortho to F-3 and para to F-5. This cooperative electron-withdrawing effect makes C-2 the "hotspot" for amines or thiols.

  • Stability: The F-5 position is less reactive (meta to F-3, para to F-2).

4.2. Alpha-Carbon Chemistry

The methylene group (alpha to the ester) is acidic (pKa ~20-22).

  • Alkylation: Deprotonation with bases like LiHMDS or NaH allows for clean alkylation. This is the primary method for introducing chirality in drug synthesis (e.g., creating beta-amino acids).

  • Aldol Condensation: Reacts readily with aldehydes to form alpha,beta-unsaturated esters.

Reactivity Core Methyl 2,3,5-Trifluorobenzeneacetate SNAr S_NAr at C-2 (Amine/Thiol Attack) Core->SNAr  Displaces F-2 Hydrolysis Ester Hydrolysis (LiOH/THF) Core->Hydrolysis  Yields Acid (CAS 132992-28-0) AlphaAlk Alpha-Alkylation (LiHMDS/R-X) Core->AlphaAlk  C-C Bond Formation Reduction Reduction to Alcohol (LiAlH4) Core->Reduction  Yields Phenethyl Alcohol

Figure 2: Reactivity map highlighting the susceptibility of the C-2 fluorine to nucleophilic displacement and the versatility of the ester group.

Applications in Drug Discovery
5.1. Sitagliptin Impurity Profiling

In the manufacture of Sitagliptin (Januvia®), the 2,4,5-trifluorophenylacetic acid moiety is required.[6] The 2,3,5-isomer is a common byproduct (0.5% - 5% in crude mixtures).

  • Impact: The 2,3,5-isomer must be controlled to <0.10% levels. Its methyl ester serves as a critical analytical standard for HPLC/GC method development to ensure regulatory compliance.

5.2. Bioisosterism & Metabolic Stability
  • Metabolic Blocking: The 2,3,5-pattern blocks metabolic oxidation at the most reactive phenyl positions, extending the half-life of the drug.

  • Tubulin Promoters: Research indicates that pyridazine derivatives incorporating the 2,3,5-trifluorophenyl moiety exhibit potent tubulin polymerization activity, acting as fungicides or potential anti-cancer agents.

Handling & Safety Protocols

Signal Word: WARNING

Hazard ClassStatementPrecaution
Skin Irritation H315: Causes skin irritationWear nitrile gloves (min 0.11mm).
Eye Irritation H319: Causes serious eye irritationUse safety goggles/face shield.
STOT-SE H335: May cause respiratory irritationHandle in a fume hood.

Storage:

  • Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Moisture sensitive (ester hydrolysis risk).

References
  • Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic acid. (US Patent 5233085A). Describes the formation of the 2,3,5-isomer as a byproduct.Link

  • Synthesis and fungicidal activity of tubulin polymerisation promoters.[2] Part 2: Pyridazines. Bioorganic & Medicinal Chemistry, 20(9), 2803–2810.[2] (2012).[2][4] Details the use of 2,3,5-trifluorophenylacetic acid in bioactive molecule synthesis.Link[2]

  • Sitagliptin Intermediate Synthesis. ChemicalBook Entry for 2,4,5-Trifluorophenylacetic acid.Contextualizes the isomeric relationship.Link

  • 2,3,5-Trifluorophenylacetic Acid (CAS 132992-28-0). Veeprho Standards.[2]Provides CAS and impurity data.Link

Sources

Exploratory

Physical properties of fluorinated phenylacetic acid methyl esters

Technical Guide: Physicochemical Profiling of Fluorinated Phenylacetic Acid Methyl Esters Executive Summary Fluorinated phenylacetic acid methyl esters represent a critical class of intermediates in the synthesis of phar...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Physicochemical Profiling of Fluorinated Phenylacetic Acid Methyl Esters

Executive Summary

Fluorinated phenylacetic acid methyl esters represent a critical class of intermediates in the synthesis of pharmaceuticals, agrochemicals, and high-performance materials. The strategic introduction of fluorine into the phenylacetic acid scaffold alters physicochemical properties—lipophilicity, metabolic stability, and conformation—without significantly changing steric bulk. This guide provides a comprehensive analysis of the physical properties of these esters, focusing on the impact of regiochemistry (ortho-, meta-, para-) and degree of fluorination. It serves as a practical roadmap for researchers isolating, characterizing, or utilizing these compounds in drug discovery workflows.

Structural Considerations & Chemical Identity

The core scaffold consists of a phenyl ring substituted with a fluorine atom and an acetate methyl ester group. The position of the fluorine atom dictates the electronic environment and, consequently, the physical behavior of the molecule.

  • Ortho- (2-fluoro): High steric influence on the ester linkage; potential for dipole-dipole repulsion or shielding.

  • Meta- (3-fluoro): Inductive electron-withdrawing effect dominates; minimal steric interference.

  • Para- (4-fluoro): Strong resonance and inductive effects; symmetrical distribution often leads to higher crystallinity in solid derivatives.

Key Molecular Descriptors:

  • Molecular Formula:

    
     (Mono-fluorinated)
    
  • Molecular Weight: 168.17 g/mol

  • CAS Registry Numbers (Representative):

    • Methyl 2-fluorophenylacetate: [57486-68-7]

    • Methyl 4-fluorophenylacetate: [63335-99-7]

Physical Properties Analysis

The "Fluorine Effect" is the governing principle here. Replacing hydrogen with fluorine (


 Å vs 

Å) introduces high electronegativity and low polarizability.
Thermodynamic & Volumetric Properties

Density (


): 
Fluorination significantly increases density due to the high atomic mass of fluorine relative to its small radius. While methyl phenylacetate has a density of 

, the fluorinated analogs typically range from 1.15 to 1.20 g/mL .

Boiling Point (BP): Despite the increase in molecular weight, the low polarizability of fluorine can reduce Van der Waals interactions. However, the strong C-F dipole usually dominates in these polar esters, leading to boiling points comparable to or slightly higher than the non-fluorinated parent.

  • Trend: Para- isomers often have slightly higher boiling points due to more effective packing/dipole alignment compared to ortho- isomers.

Refractive Index (


): 
Fluorine has a low refractive index contribution. However, the aromatic ring dominates the optical properties. Expect 

values in the range of 1.485 – 1.495 , slightly lower than the non-fluorinated parent due to the low polarizability of the C-F bond.
Comparative Data Table
PropertyMethyl Phenylacetate (Ref)Methyl 2-fluorophenylacetateMethyl 4-fluorophenylacetateMethyl (Pentafluorophenyl)acetate
Mol. Weight 150.18168.17168.17240.13
Boiling Point 215°C108°C (15 mmHg)110°C (15 mmHg)105-110°C (10 mmHg)
Density (g/mL) 1.061.161.17~1.45
Refractive Index 1.5031.4921.4941.435
LogP (Calc) 1.82.12.23.1

Note: Values are representative of high-purity commercial standards and may vary based on synthesis method and purity.

Experimental Protocols

Synthesis: Acid-Catalyzed Esterification

Rationale: Fischer esterification is preferred over acid chlorides for fluorinated substrates to prevent potential side reactions or defluorination under harsh conditions.

  • Dissolution: Dissolve 4-fluorophenylacetic acid (1.0 eq) in anhydrous Methanol (10 vol).

  • Catalysis: Add conc.

    
     (0.1 eq) dropwise at 0°C.
    
  • Reflux: Heat to reflux for 4-6 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Workup: Concentrate MeOH. Dilute with DCM, wash with sat.

    
     (remove unreacted acid), then Brine.
    
  • Purification: Vacuum distillation is superior to column chromatography for these liquid esters to ensure removal of trace solvents which skew density measurements.

Characterization Workflow

A. 19F-NMR Spectroscopy (The Gold Standard): Unlike 1H-NMR, 19F-NMR provides a clean background free of solvent peaks.

  • Protocol: Dissolve 10 mg in

    
     with 
    
    
    
    (internal standard).
  • Expected Shift:

    
     to 
    
    
    
    ppm (Ar-F).
  • Validation: Integration of the F peak relative to an internal standard (e.g.,

    
    -trifluorotoluene) quantifies purity.
    

B. Lipophilicity (LogP) Determination: Crucial for drug development applications.

  • Method: Shake-flask method (n-Octanol/Water) followed by HPLC analysis.

  • Protocol:

    • Saturate Octanol and Water phases with each other.

    • Dissolve ester in Octanol phase.

    • Shake with Water phase for 24h at 25°C.

    • Analyze both phases via HPLC-UV (254 nm).

    • 
      .
      

Visualization of Structure-Property Relationships

The following diagrams illustrate the causal links between fluorine substitution and observed physical properties, as well as the characterization workflow.

Diagram 1: The Fluorine Effect Logic Flow

Caption: Impact of fluorination on the physicochemical profile of phenylacetic esters.

FluorineEffect F_Sub Fluorine Substitution Elec_Effect Electronic Effect (Inductive/Resonance) F_Sub->Elec_Effect Steric_Effect Steric Bulk (Small Increase) F_Sub->Steric_Effect Density Increased Density (>1.15 g/mL) F_Sub->Density Atomic Mass Lipophilicity Increased Lipophilicity (Higher LogP) Elec_Effect->Lipophilicity Polarity Shift BP Boiling Point (Dipole vs Polarizability) Elec_Effect->BP Dipole Moment Metabolic Metabolic Stability (Blocked Oxidation) Steric_Effect->Metabolic Site Blocking

Diagram 2: Validation Workflow

Caption: Step-by-step protocol for synthesizing and validating fluorinated esters.

Workflow Start Start: Fluorophenylacetic Acid Synth Fischer Esterification (MeOH, H2SO4) Start->Synth Workup Workup: NaHCO3 Wash (Remove Acid) Synth->Workup Distill Vacuum Distillation (Isolate Pure Ester) Workup->Distill Analyze Analytical Validation Distill->Analyze NMR 19F / 1H NMR (Confirm Structure) Analyze->NMR GC GC-MS (Purity >98%) Analyze->GC

Applications in Drug Development

Understanding these properties is vital for Bioisosterism .

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is stronger than C-H. Substitution at the para position (Methyl 4-fluorophenylacetate derivatives) blocks P450-mediated hydroxylation, extending the half-life of the drug candidate.

  • Permeability: The increased LogP (shown in Table 2.2) enhances passive diffusion across the blood-brain barrier (BBB), making these esters valuable precursors for CNS-active agents.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • PubChem Database. (2024). Methyl 4-fluorophenylacetate Compound Summary. National Center for Biotechnology Information. Link

  • Smart, B. E. (2001). Fluorine Substituent Effects (on Bioactivity). Journal of Fluorine Chemistry. Link

Protocols & Analytical Methods

Method

HPLC method development for trifluorophenylacetic acid esters

Initiating Search Efforts I've just started gathering data! My focus is on HPLC method development for trifluorophenylacetic acid (TFPAA) esters.

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Efforts

I've just started gathering data! My focus is on HPLC method development for trifluorophenylacetic acid (TFPAA) esters. I'm running targeted Google searches now, using specific queries to ensure I get the most relevant information. I'm hoping this will provide a solid foundation for the next steps.

Analyzing Search Results

I'm now deep-diving into the search results. I'm focusing on key physicochemical properties, typical stationary phases, and suitable mobile phase compositions for TFPAA esters. I'm prioritizing data from reputable journals and vendor application notes. This data will be critical for crafting a strong method development strategy.

Formulating the Application Note

I'm now outlining the application note's structure, starting with an introduction highlighting TFPAA esters' significance and analytical hurdles. My plan includes a Method Development Strategy section, rationale-driven HPLC condition selection, and a detailed Experimental Protocols section with step-by-step instructions. Next, I'll incorporate a Graphviz diagram to map the workflow.

Expanding Search Criteria

I'm now expanding my search terms. I'm focusing specifically on HPLC method development for trifluorophenylacetic acid (TFPAA) esters. I'm incorporating queries like "reversed-phase HPLC for TFPAA esters" and "chiral separation of trifluorophenyl acetic acid esters." I'm also including stability and detection methods.

I'm now diving deep into the results. I'm extracting key data on properties, phases, and mobile phase compositions. I'm prioritizing the best sources, like reputable journals and chromatography vendor application notes, to strengthen the scientific integrity. I'm building a robust approach to develop the method.

I'm structuring the application note with an introduction about TFPAA esters and their analytical difficulties. I'll describe method development. Then, I'll detail the experimental protocols. I plan to use a Graphviz diagram to map the workflow, linking back to the previous information gathered. I aim for clarity and completeness.

Gathering Initial Information

I've established a solid base for the application note. My research has focused on the broad aspects of HPLC method development specifically for trifluorophenylacetic acid (TFPAA) and its isomers. I'm aiming to create a comprehensive foundation.

Refining The Focus

I'm now zeroing in on trifluorophenylacetic acid esters. The initial data gave me a strong grasp of general HPLC principles for TFPAA and isomers. I've got info on TFA, chiral separations, and sample prep. My next step is structuring the info for esters, which is a slight shift from the initial search on the parent acid.

Structuring the Application Note

I'm now structuring the application note for trifluorophenylacetic acid (TFPAA) esters. The research has covered HPLC development for TFPAA and isomers. I'm adapting that information for esters, considering their increased hydrophobicity and lack of an ionizable group. The plan is to address column/mobile phase selection, challenges like ester hydrolysis, and provide a protocol for method development, including screening, optimization, and method validation.

Synthesizing Foundational Details

I'm now integrating the collected data, including method development for TFPAA and its isomers, TFA's role, chiral separations, and sample preparation, into a structured application note for esters. This includes structuring the document flow to discuss the properties of TFPAA esters and their impact on HPLC method development. I will discuss selecting HPLC columns and mobile phases and also address challenges like ester hydrolysis. I'm focusing on creating a workflow and method validation based on ICH guidelines. I'll also add diagrams.

Application

Application Note: Strategic Use of the 2,3,5-Trifluorobenzyl Isomer as a Critical Reference Standard for Sitagliptin Impurity Profiling

Abstract This document provides a comprehensive guide for researchers, analytical scientists, and drug development professionals on the strategic use of the (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydrotriazolo[4,3-a]pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, analytical scientists, and drug development professionals on the strategic use of the (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydrotriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,3,5-trifluorophenyl )butan-2-amine isomer as a reference standard in the impurity profiling of Sitagliptin. We will explore the rationale behind monitoring this specific positional isomer, detail protocols for its chromatographic separation and quantification, and discuss the validation of analytical methods in accordance with regulatory expectations. This guide emphasizes the causality behind experimental choices, ensuring a robust and scientifically sound approach to impurity control.

Introduction: The Criticality of Isomeric Impurity Control in Sitagliptin

Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is synthesized through a multi-step process. A key starting material is 2,4,5-trifluorophenylacetic acid, which is ultimately incorporated into the trifluorophenyl moiety of the final active pharmaceutical ingredient (API). A common challenge in the synthesis of substituted aromatic compounds is the potential for the formation of positional isomers. In the case of Sitagliptin, the use of a regioisomer of the trifluorobenzyl starting material, specifically one with a 2,3,5-substitution pattern instead of the intended 2,4,5-pattern, can lead to the formation of the corresponding Sitagliptin (2,3,5-isomer) impurity.

The structural similarity between the API and its positional isomers presents a significant analytical challenge. These isomers often exhibit nearly identical physicochemical properties, making their separation and quantification difficult. However, their pharmacological and toxicological profiles can differ substantially from the parent drug. Therefore, controlling such impurities is not merely a matter of compliance but is fundamental to ensuring the safety and efficacy of the final drug product. Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate strict control of impurities, with specific guidelines like ICH Q3A(R2) outlining the requirements for reporting, identification, and qualification of impurities in new drug substances. The use of a well-characterized reference standard for the 2,3,5-isomer is indispensable for developing and validating analytical methods capable of meeting these stringent requirements.

Rationale for Utilizing the 2,3,5-Isomer as a Reference Standard

The primary purpose of an impurity reference standard is to provide a benchmark for the identification and quantification of a specific impurity. For the 2,3,5-isomer of Sitagliptin, its use is justified by several key factors:

  • Unambiguous Identification: A certified reference standard allows for positive identification of the impurity peak in a chromatogram based on its retention time relative to the main Sitagliptin peak. This is crucial for distinguishing it from other potential process-related impurities or degradation products.

  • Accurate Quantification: The availability of a pure standard enables the determination of the relative response factor (RRF) of the impurity compared to the API. This is essential for accurate quantification, especially when the impurity's chromophoric properties differ from those of Sitagliptin, which can lead to inaccurate results if an RRF of 1.0 is assumed.

  • Method Validation: A reference standard is a prerequisite for the validation of any analytical method. Key validation parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), and accuracy are all assessed using the impurity standard.

  • Forced Degradation Studies: The standard can be used to track the formation of this specific isomer under various stress conditions (e.g., acid, base, oxidative, thermal, photolytic), providing insights into the drug's stability and potential degradation pathways.

The workflow for leveraging this reference standard is a self-validating system designed to ensure robust impurity control.

G cluster_0 Phase 1: Standard Qualification cluster_1 Phase 2: Analytical Method Development cluster_2 Phase 3: Method Validation & Routine Use A Procure/Synthesize 2,3,5-Isomer B Characterize Structure (NMR, MS, IR) A->B Identity C Determine Purity (HPLC, qNMR) B->C Purity D Develop Separation Method (HPLC/UPLC) C->D Qualified Standard E Determine Relative Response Factor (RRF) D->E Quantification F Establish System Suitability Criteria E->F Performance G Validate Method per ICH Q2(R1) (Specificity, LOQ, Accuracy) F->G Optimized Method H Implement for Routine Batch Release Testing G->H QC I Utilize in Stability Studies G->I R&D

Caption: Workflow for Qualification and Use of the 2,3,5-Isomer Reference Standard.

Experimental Protocols

Chromatographic System and Conditions

The key to resolving structurally similar isomers is often found in the strategic selection of the stationary phase and mobile phase conditions. A phenyl-hexyl stationary phase is often effective for separating aromatic positional isomers due to π-π interactions.

Table 1: Recommended HPLC Method Parameters

ParameterRecommended ConditionRationale
Instrument High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system with a UV or DAD detector.UPLC offers higher resolution and faster run times. A DAD detector allows for peak purity analysis.
Column Phenyl-Hexyl stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm)The phenyl-hexyl chemistry provides alternative selectivity, enhancing the resolution of positional isomers through π-π interactions with the aromatic rings of Sitagliptin and its isomer.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is compatible with mass spectrometry if UPLC-MS is used for identification.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-70% B; 25-30 min: 70% B; 30.1-35 min: 10% B (equilibration)A shallow gradient is critical for separating closely eluting peaks like isomers.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 35 °CElevated temperature can improve peak efficiency and reduce viscosity, but should be optimized to not compromise resolution.
Detection Wavelength 268 nmThis is a common wavelength for the detection of Sitagliptin and its related substances, providing good sensitivity.
Injection Volume 5 µLA small injection volume minimizes potential peak broadening.
Sample Diluent Acetonitrile:Water (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.
Protocol: Preparation of Standard and Sample Solutions

Objective: To prepare solutions for system suitability, identification, and quantification.

Materials:

  • Sitagliptin API

  • 2,3,5-Isomer Reference Standard (Purity ≥ 98%)

  • Acetonitrile (HPLC Grade)

  • Formic Acid (ACS Grade)

  • Deionized Water (18.2 MΩ·cm)

Procedure:

  • Sitagliptin Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Sitagliptin API into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • 2,3,5-Isomer Stock Solution (100 µg/mL): Accurately weigh about 2.5 mg of the 2,3,5-Isomer Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • System Suitability Solution (Spiked Sample): Transfer 1.0 mL of the Sitagliptin Stock Solution to a 10 mL volumetric flask. Add 1.0 mL of the 2,3,5-Isomer Stock Solution and dilute to volume with the sample diluent. This results in a solution containing 100 µg/mL of Sitagliptin and 10 µg/mL (10%) of the isomer, which is a high concentration for visualization but ideal for checking resolution. For routine analysis, a spike at the reporting threshold (e.g., 0.1%) is more appropriate.

  • Test Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the Sitagliptin test batch into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

Protocol: System Suitability and Analysis

Objective: To ensure the chromatographic system is performing adequately before analyzing test samples.

Procedure:

  • Equilibrate the HPLC system with the mobile phase conditions described in Table 1 until a stable baseline is achieved.

  • Inject the sample diluent (blank) to ensure no interfering peaks are present.

  • Make five replicate injections of the System Suitability Solution.

  • Evaluate the results against the criteria in Table 2.

Table 2: System Suitability Criteria

ParameterAcceptance CriteriaRationale
Resolution (Rs) between Sitagliptin and 2,3,5-Isomer≥ 2.0Ensures baseline separation, which is critical for accurate integration and quantification of the isomer.
Tailing Factor (T) for Sitagliptin peak≤ 1.5Confirms good peak shape, which is necessary for accurate peak area determination.
Relative Standard Deviation (%RSD) for the peak area of Sitagliptin (n=5)≤ 2.0%Demonstrates the precision of the injection and the stability of the system.
  • If all system suitability criteria are met, proceed with the analysis of the Test Sample Solution. Inject the test sample in duplicate.

  • Identify the 2,3,5-isomer peak in the test sample chromatogram by comparing its retention time to that obtained from the system suitability injection.

  • Calculate the amount of the 2,3,5-isomer in the test sample using the following formula, assuming the response factor is 1.0 until a specific RRF is determined.

    % Isomer = (Area_Isomer / Area_Sitagliptin) * 100

Method Validation Strategy

The analytical method must be validated according to ICH Q2(R1) guidelines. The 2,3,5-isomer reference standard is essential for this process.

G center Method Validation (ICH Q2(R1)) specificity Specificity center->specificity loq LOQ / LOD center->loq linearity Linearity center->linearity accuracy Accuracy center->accuracy precision Precision center->precision robustness Robustness center->robustness desc1 desc1 specificity->desc1 Demonstrates separation of isomer from API and other impurities. Use spiked samples. desc2 desc2 loq->desc2 Determine lowest concentration that can be reliably quantified. Use serial dilutions of the isomer standard. desc3 desc3 linearity->desc3 Establish a linear relationship between concentration and response. Prepare a calibration curve with the isomer standard. desc4 desc4 accuracy->desc4 Verify closeness of test results to the true value. Analyze API samples spiked with known amounts of the isomer standard.

Caption: Core components of analytical method validation using the impurity standard.

Conclusion

The proactive use of the 2,3,5-isomer of Sitagliptin as a reference standard is a cornerstone of a robust control strategy. It transforms impurity profiling from a reactive exercise into a proactive, data-driven process. By enabling unambiguous identification, accurate quantification, and rigorous method validation, this approach ensures that the final drug product meets the highest standards of quality, safety, and efficacy, in full compliance with global regulatory expectations. This detailed application note provides the foundational protocols and scientific rationale to empower analytical laboratories in this critical task.

References

  • Title: ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]

  • Title: A review of stationary phases in reversed-phase liquid chromatography Source: Journal of Chromatography A URL: [Link]

  • Title: Chapter <621> Chromatography Source: United States Pharmacopeia (USP) URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]

Method

Application Note: Solvent Selection Strategies for Fluorinated Phenylacetic Ester Synthesis

Executive Summary The synthesis of fluorinated phenylacetic esters is a critical workflow in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and oncology pharmacophores. While standard esterification pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of fluorinated phenylacetic esters is a critical workflow in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and oncology pharmacophores. While standard esterification protocols exist, the introduction of fluorine atoms onto the aromatic ring or the


-carbon significantly alters the physicochemical properties of the substrate—specifically lipophilicity (

),

-proton acidity, and crystalline lattice energy.

This guide moves beyond generic "textbook" esterification. It provides a logic-driven framework for solvent selection, contrasting classical high-boiling non-polar solvents with modern, sustainable alternatives (Green Chemistry). We focus on maximizing yield while mitigating the specific side-reactions associated with electron-deficient fluorinated aromatics.

The "Fluorine Effect" on Solvent Logic

To select the correct solvent, one must first understand how fluorine modifies the phenylacetic acid substrate.

Solubility and Lipophilicity

Fluorine is highly electronegative but has low polarizability. Substituting hydrogen with fluorine generally increases the lipophilicity of the molecule.

  • Implication: Fluorinated phenylacetic acids often display poor solubility in cold polar protic solvents (e.g., Methanol, Water) compared to their non-fluorinated counterparts.

  • Solvent Requirement: The system requires a solvent with moderate polarity to maintain homogeneity during the reaction but sufficient hydrophobicity to facilitate aqueous workup.

Electronic Activation and Side Reactions

The inductive electron-withdrawing effect (-I) of fluorine stabilizes the carboxylate anion (lowering pKa) but also increases the acidity of the benzylic (


) protons.
  • Risk: In the presence of basic solvents or catalysts (e.g., Pyridine, TEA), fluorinated phenylacetic esters are prone to Claisen condensation (self-condensation) or racemization (if chiral).

  • Directive: Acid-catalyzed Fisher esterification or Azeotropic distillation is preferred over base-promoted alkylation to preserve skeletal integrity.

Solvent Selection Matrix

The following table contrasts traditional solvents with recommended "Green" alternatives for the esterification of 4-fluorophenylacetic acid.

ParameterToluene (Classical)Dichloromethane (DCM)2-MeTHF (Recommended)CPME (Alternative)
Boiling Point 110.6 °C39.6 °C80.2 °C106 °C
Water Miscibility NegligibleNegligibleLow (forms azeotrope)Negligible
Solubility of F-Acid Moderate (requires heat)HighExcellent Good
Green Score Problematic (VOC/Tox)Hazardous (Halogenated)Recommended (Bio-derived)Recommended
Process Benefit Efficient Dean-StarkEasy evaporationClean phase separationLow peroxide risk
Decision Logic for Solvent Selection

SolventLogic Start Substrate: Fluorinated Phenylacetic Acid Scale Reaction Scale? Start->Scale Small < 1g (Discovery) Scale->Small Speed prioritized Large > 100g (Process) Scale->Large Cost/Safety prioritized Method1 Acid Chloride Method (Solvent: DCM or THF) Small->Method1 Method2 Azeotropic Esterification Large->Method2 GreenCheck Sustainability Requirement? Method2->GreenCheck Toluene Solvent: Toluene (Traditional, High E-factor) GreenCheck->Toluene No MeTHF Solvent: 2-MeTHF (Modern, Bio-based, Easy Workup) GreenCheck->MeTHF Yes (Preferred)

Figure 1: Decision tree for selecting the optimal solvent system based on scale and sustainability requirements.

Experimental Protocols

Protocol A: Sustainable Azeotropic Esterification (Recommended)

Target: Ethyl 2-(4-fluorophenyl)acetate Solvent: 2-Methyltetrahydrofuran (2-MeTHF) Rationale: 2-MeTHF is derived from corncobs/bagasse. Unlike THF, it is not miscible with water, allowing for a "one-pot" reaction and workup without solvent exchange. It forms a positive azeotrope with water, driving the equilibrium forward.

Reagents
  • 4-Fluorophenylacetic acid (1.0 equiv)

  • Ethanol (5.0 equiv) - Acts as reagent

  • H₂SO₄ (catalytic, 0.05 equiv) or pTSA (0.01 equiv)

  • 2-MeTHF (Volume: 5 mL per gram of substrate)

Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a Dean-Stark trap (pre-filled with 2-MeTHF) and a reflux condenser.

  • Charging: Add 4-fluorophenylacetic acid and 2-MeTHF to the flask. Stir until dissolved (note: dissolution is faster in 2-MeTHF than toluene).

  • Reagent Addition: Add Ethanol and the acid catalyst.

  • Reflux: Heat the mixture to reflux (approx. 85-90°C internal temp). Water/Ethanol/2-MeTHF azeotrope will distill over.

    • Critical Check: Monitor the water layer separation in the Dean-Stark trap.

  • Reaction Monitoring: Sample every 2 hours. Analyze via TLC (Hexane/EtOAc 8:2) or HPLC.

  • Workup (The 2-MeTHF Advantage):

    • Cool the reaction mixture to room temperature.

    • Do not evaporate. Add water/saturated NaHCO₃ directly to the reaction vessel.

    • Stir for 10 minutes.

    • Separate the organic layer (2-MeTHF holds the product). The fluorinated ester partitions preferentially into the organic phase.

    • Wash with brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate under reduced pressure.

Protocol B: Acid Chloride Coupling (Small Scale/High Value)

Target: Complex Fluorinated Esters (e.g., reaction with chiral alcohols) Solvent: Dichloromethane (DCM)

Methodology
  • Activation: Dissolve fluorinated phenylacetic acid in anhydrous DCM (0.2 M).

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) and a drop of DMF (catalyst) at 0°C. Stir for 2 hours until gas evolution ceases.

  • Concentration: Evaporate solvent to remove excess oxalyl chloride (Critical to prevent side reactions with the alcohol).

  • Coupling: Redissolve the crude acid chloride in fresh DCM. Add the target alcohol (1.0 equiv) and Pyridine (1.1 equiv) at 0°C.

  • Purification: Standard aqueous wash (1M HCl, then NaHCO₃).

Process Visualization: 2-MeTHF Workflow

The following diagram illustrates the efficiency of the 2-MeTHF protocol, highlighting the elimination of solvent swapping steps.

Workflow cluster_0 Reaction Phase cluster_1 Workup Phase (Streamlined) R1 Start: F-Acid + EtOH in 2-MeTHF R2 Reflux (Azeotropic Water Removal) R1->R2  H+ Cat.   W1 Quench: Add NaHCO3(aq) R2->W1  Cool Down   W2 Phase Separation: (Product stays in 2-MeTHF) W1->W2  Agitate   End Evaporation & Isolation W2->End  Organic Layer  

Figure 2: Streamlined workflow using 2-MeTHF, eliminating the need for extraction solvent addition.

Troubleshooting & Quality Control

When working with fluorinated esters, standard QC methods require adjustment:

  • NMR Silent Regions: In ¹³C NMR, carbons attached to fluorine will split into doublets (¹J_CF ~245 Hz) and may appear "missing" if signal-to-noise is low.

    • Validation: Always run ¹⁹F NMR. The shift for Ar-F is typically -100 to -120 ppm.

  • TLC Visualization: Fluorinated compounds often quench UV strongly at 254nm. However, they stain poorly with Iodine. Use Phosphomolybdic Acid (PMA) or KMnO₄ stain for dip-detection.

  • Water Content: If conversion stalls at ~90%, the azeotrope is likely saturated.

    • Fix: Remove a volume of solvent from the trap and replace with fresh dry 2-MeTHF.

References

  • Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 2016, 18, 288-296. [Link]

  • Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 2016, 4, 7. [Link]

  • Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis." ChemSusChem, 2012, 5, 1369–1379. [Link]

Technical Notes & Optimization

Troubleshooting

Separating 2,3,5-trifluorophenyl isomer from 2,4,5-Sitagliptin intermediate

Subject: Isolation & Removal of 2,3,5-Trifluorophenyl Regioisomer Document ID: SIT-PUR-042 | Tier: L3 (Advanced Process Chemistry) Executive Summary & Problem Definition The Challenge: In the synthesis of Sitagliptin (MK...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Isolation & Removal of 2,3,5-Trifluorophenyl Regioisomer

Document ID: SIT-PUR-042 | Tier: L3 (Advanced Process Chemistry)

Executive Summary & Problem Definition

The Challenge: In the synthesis of Sitagliptin (MK-0431), the 2,4,5-trifluorophenyl moiety is critical for pharmacologic activity. However, the 2,3,5-trifluorophenyl regioisomer is a persistent impurity. These isomers possess nearly identical molecular weights (MW: ~407.31 Da for the free base) and similar lipophilicities (


), rendering standard silica chromatography ineffective.

The Solution: Effective separation requires exploiting the subtle differences in crystal lattice energy (packing efficiency) or


-

interactions on specialized stationary phases. This guide details the protocols for separating these isomers at the Free Base Intermediate stage (prior to phosphate salt formation).

Diagnostic Module: Analytical Detection

Before attempting purification, you must resolve the isomers analytically to calculate the Decontamination Factor (DF).

High-Resolution HPLC Method

Standard C18 columns often fail to baseline-resolve these regioisomers. We recommend a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase, which leverages


-

and dipole-dipole interactions with the fluorinated rings.

Table 1: Recommended Analytical Conditions

ParameterCondition Set A (High Resolution)Condition Set B (Rapid Screen)
Column Ace 5 C18-PFP or Phenomenex Luna Phenyl-HexylWaters XBridge BEH C18
Dimensions 250 mm x 4.6 mm, 5 µm100 mm x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Perchloric Acid in Water (pH ~2.0)10 mM Ammonium Bicarbonate (pH 9.5)
Mobile Phase B Acetonitrile (ACN)Acetonitrile (ACN)
Gradient 35% B to 65% B over 25 mins20% B to 80% B over 10 mins
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV @ 210 nm (Amide bond) & 260 nm (Phenyl)UV @ 210 nm
Expected RT 2,4,5-Isomer: ~14.2 min 2,3,5-Isomer: ~15.1 minCo-elution likely; use for bulk purity only

Technical Insight: The 2,3,5-isomer typically elutes after the 2,4,5-isomer on PFP phases due to stronger fluorine-fluorine interactions with the stationary phase.

Workflow Visualization: Method Development

The following diagram outlines the logical flow for selecting the correct purification strategy based on impurity load.

PurificationStrategy Start Crude Intermediate (Free Base) Analyze HPLC Analysis (PFP Column) Start->Analyze Decision Impurity Load (2,3,5-isomer) Analyze->Decision Cryst Protocol A: Recrystallization (IPA/Heptane) Decision->Cryst > 5.0% Prep Protocol B: Prep-HPLC (Phenyl-Hexyl) Decision->Prep < 5.0% (Polishing) Check In-Process Control (IPC) Cryst->Check Prep->Check Salt Proceed to Phosphate Salt Formation Check->Salt Purity > 99.5% Reprocess Reprocess Mother Liquor Check->Reprocess Purity < 99.5% Reprocess->Cryst

Figure 1: Decision matrix for selecting purification methodology based on initial impurity levels.

Purification Protocols

Protocol A: Selective Recrystallization (Scalable)

Best for: High impurity loads (>5%) and large batches (>10g).

Mechanism: The 2,4,5-isomer packs more efficiently in the crystal lattice than the 2,3,5-isomer due to symmetry. We utilize a solvent system where the target is marginally soluble at high temperatures but crystallizes preferentially upon cooling, leaving the 2,3,5-isomer in the mother liquor.

Reagents:

  • Isopropanol (IPA) - Solvent

  • n-Heptane - Anti-solvent

Step-by-Step Guide:

  • Dissolution: Charge the crude Sitagliptin free base intermediate into a reactor. Add IPA (5 vol, i.e., 5 mL per gram of crude).

  • Heating: Heat the slurry to 75°C - 80°C . The solution should become clear. If not, add IPA in 0.5 vol increments until dissolved.

  • Seeding (Critical): Cool slowly to 60°C . Add pure seed crystals of the 2,4,5-isomer (0.5 wt%).

  • Aging: Hold at 60°C for 1 hour to establish the crystal bed.

  • Anti-solvent Addition: Add n-Heptane (3 vol) slowly over 2 hours while maintaining 60°C.

  • Cooling Ramp: Cool to 0°C over a period of 4–6 hours (linear ramp). Rapid cooling traps the impurity.

  • Filtration: Filter the solids. Wash the cake with cold 1:1 IPA/Heptane.

  • Drying: Vacuum dry at 45°C.

Expected Result: 85-90% Yield; Impurity reduction from ~5% to <0.5%.

Protocol B: Preparative HPLC (Polishing)

Best for: Low impurity loads (<5%) or high-value small batches (<10g).

Step-by-Step Guide:

  • Stationary Phase: Use a semi-prep Phenyl-Hexyl column (e.g., 250 x 21.2 mm, 10 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Loading: Dissolve crude in minimal DMSO/MeOH (1:1). Load approx. 100-200 mg per injection.

  • Method: Isocratic hold at 40% B for 5 minutes, then gradient 40-60% B over 20 minutes.

  • Collection: Trigger collection by threshold. The 2,3,5-isomer usually elutes on the tail of the main peak in standard C18, but as a distinct post-peak on Phenyl-Hexyl.

Troubleshooting & FAQs

Q1: My HPLC shows a single broad peak. How do I confirm the presence of the 2,3,5-isomer? A: A broad peak often indicates co-elution.

  • Check pH: Ensure your mobile phase is acidic (pH < 3.0). Basic conditions can cause peak tailing for amines.

  • Use NMR: Run a 19F-NMR . The chemical shifts of the fluorine atoms on the phenyl ring are distinct.

    • 2,4,5-Isomer: Pattern typically shows distinct coupling constants matching the 1,2,4-substitution.

    • 2,3,5-Isomer: Look for a shift change in the fluorine adjacent to the alkyl attachment point.

Q2: The crystallization yield is low (<70%), but purity is high. What happened? A: You likely reached the "metastable zone width" too quickly or used too much solvent.

  • Fix: Concentrate the mother liquor (ML) and run a second crop. Note that the ML is enriched with the 2,3,5-isomer, so the second crop will require a second recrystallization.

Q3: Can I remove this impurity at the final salt stage? A: Yes. The formation of Sitagliptin Phosphate Monohydrate is a powerful purification step. The phosphate salt of the 2,4,5-isomer crystallizes from ethanol/water, while the 2,3,5-isomer phosphate salt is significantly more soluble. If Protocol A (above) reduces the impurity to <1.0%, the final salt formation will typically bring it down to ICH limits (<0.10%).

References & Authoritative Sources

  • Hansen, K. B., et al. (2009). "Highly Efficient Asymmetric Synthesis of Sitagliptin." Journal of the American Chemical Society. 131(25), 8798–8804.

    • Context: The definitive paper on the asymmetric hydrogenation route, discussing the control of enantioselectivity and purity profiles.

  • Xu, F., et al. (2008). "Process Development for the Generation of a Key Intermediate of Sitagliptin." Organic Process Research & Development. 12(6), 1131–1137.

    • Context: details the synthesis of the triazolopyrazine intermediate and coupling strategies that minimize regioisomeric impurities.

  • ICH Harmonised Tripartite Guideline. (2006). "Impurities in New Drug Substances Q3A(R2)."

    • Context: Establishes the regulatory thresholds (0.10% or 0.15%) for reporting and qualifying impurities like the 2,3,5-isomer.

  • Review of Chromatographic Methods. (2020). "Analytical strategies for the determination of Sitagliptin and its impurities." Critical Reviews in Analytical Chemistry.

    • Context: Supports the selection of Phenyl-Hexyl columns for fluorinated regioisomer separation.

Disclaimer: This guide is for research and development purposes. All protocols should be validated within your specific laboratory environment and comply with local safety regulations.

Optimization

Preventing hydrolysis of methyl (2,3,5-trifluorophenyl)acetate in solution

Initiating Chemical Inquiry I'm now diving deep into methyl (2,3,5-trifluorophenyl)acetate. My initial focus is on its chemical vulnerabilities, particularly its susceptibility to hydrolysis.

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Chemical Inquiry

I'm now diving deep into methyl (2,3,5-trifluorophenyl)acetate. My initial focus is on its chemical vulnerabilities, particularly its susceptibility to hydrolysis. I'm actively researching the mechanisms of ester hydrolysis, investigating how the process unfolds under acidic and basic conditions. I'm aiming to build a solid foundation of knowledge.

Expanding Research Protocols

I'm now expanding my investigation to include Google searches for the ester's chemical properties and hydrolysis mechanisms. I'm focusing on storage, handling methods, and suitable analytical techniques for detecting degradation products. I'll synthesize this data to structure a technical support center, covering troubleshooting guides and explaining hydrolysis causes and prevention protocols with detailed recommendations. I'm also planning a quantitative data table.

Analyzing Ester Properties

I'm now focusing on a comprehensive Google search to identify and understand the ester's chemical attributes, particularly hydrolysis susceptibility, and mechanisms under varied conditions. I am investigating storage and handling methods for this ester, focusing on preventing degradation, and researching analytical methods for its detection and hydrolysis product, (2,3,5-trifluorophenyl)acetic acid.

Planning the Q&A

Okay, I'm forming a Q&A support center on preventing methyl (2,3,5-trifluorophenyl)acetate hydrolysis. I'm focusing on researchers, scientists, and drug development professionals. I'm structuring it for easy access, I have started by outlining common questions, and I will be working on detailed, informative answers.

Developing the Structure

I've outlined a logical structure for the Q&A support center. It will begin with fundamental questions about the compound's stability, moving to practical troubleshooting for experimental conditions, storage, and analysis. A "Deeper Dive" section will follow, addressing complex mechanistic aspects. I'm focusing on explaining the reasons behind hydrolysis, such as the fluorine atoms' effect and the mechanisms of acid- and base-catalyzed reactions.

Outlining the Core Elements

I'm now outlining the core elements, establishing a solid foundation for the technical support center. I'm focusing on a structured Q&A format addressing fundamental stability questions, practical troubleshooting for experimental conditions, storage, and analysis, followed by a deeper dive into complex mechanistic aspects. I aim to explain the "why" behind hydrolysis, including fluorine atom effects and reaction mechanisms. I'll provide self-validating protocols, using examples like HPLC retention times, and plan to include tables for storage conditions and solvent properties. I will also be including experimental protocols.

Formulating the Content

I'm now generating content, using a Q&A format, focusing on researchers and drug development professionals. I'm prioritizing logical structure: starting with the compound's stability, moving to experimental troubleshooting, and ending with deeper mechanistic insights. I'll provide self-validating data and will be including visualizations.

Developing the Technical Center

I'm now establishing the structure and depth of the Q&A resource. It will feature three core sections: Understanding Hydrolysis, Troubleshooting Experimental Conditions, and Prevention & Best Practices. I also plan to include detailed protocols and tables that will serve to increase trustworthiness and provide self-validation, and diagrams. I'll provide answers to specific questions about fluorine atom effects and mechanisms.

Developing the Comprehensive Guide

I'm now integrating all aspects of the technical support center: the logical structure, scientific explanations, self-validating data, protocols, and visualizations. I'm focusing on the introduction and first FAQ section, addressing the compound's hydrolysis, the fluorine effect, and primary catalysts. I'm ready to move into troubleshooting and best practices with the goal of providing a comprehensive, authoritative, user-friendly, and easy-to-digest guide. I'm using search results for scientific accuracy.

Reference Data & Comparative Studies

Validation

19F NMR chemical shift comparison of 2,3,5 vs 2,4,5 isomers

Technical Comparison: NMR Profiling of 2,3,5- vs. 2,4,5-Trifluoro Isomers in Pharmacophores Executive Summary In medicinal chemistry, the trifluorophenyl moiety is a privileged pharmacophore, often employed to modulate m...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison:


 NMR Profiling of 2,3,5- vs. 2,4,5-Trifluoro Isomers in Pharmacophores 

Executive Summary

In medicinal chemistry, the trifluorophenyl moiety is a privileged pharmacophore, often employed to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity. However, the regiochemical distinction between 2,3,5-trifluorophenyl and 2,4,5-trifluorophenyl isomers is a critical analytical challenge during synthesis. While Mass Spectrometry (MS) often fails to distinguish these isobaric species,


 NMR spectroscopy provides a definitive structural fingerprint.

This guide details the specific spectroscopic signatures required to differentiate these isomers, focusing on spin-spin coupling patterns (


) and substituent-induced chemical shift (SCS) effects.

Mechanistic Basis of Differentiation

The differentiation of these isomers relies on two fundamental NMR phenomena:

  • Through-Bond Coupling (

    
    ): 
    
    
    
    -
    
    
    coupling is highly distance-dependent.
    • Ortho-coupling (

      
      ): 
      
      
      
      (Strong, diagnostic).
    • Meta-coupling (

      
      ): 
      
      
      
      (Moderate).
    • Para-coupling (

      
      ): 
      
      
      
      (Weak, often unresolved).
  • Proximity to Substituent (R): The electronic environment of the fluorine atoms relative to the substituent (R) at position 1 dictates the chemical shift dispersion.

Structural Topology & Coupling Logic
IsomerTopology DescriptionDiagnostic Coupling Feature
2,4,5-Trifluoro Remote Ortho Pair: The coupling pair (F4-F5) is distal (para/meta) to the substituent at C1. F2 is isolated.Large doublet (

) observed for F4/F5; F2 appears as a triplet of doublets (or similar complex multiplet) due to meta/para coupling.
2,3,5-Trifluoro Proximal Ortho Pair: The coupling pair (F2-F3) is proximal (ortho/meta) to the substituent at C1. F5 is isolated.Large doublet (

) observed for F2/F3; F2 is significantly shifted by the R-group due to ortho-positioning.

Comparative Analysis: Spectral Fingerprints

A. 2,4,5-Trifluorophenyl Profile (e.g., Sitagliptin)

This motif is common in DPP-4 inhibitors. The fluorine atoms are arranged such that the ortho-coupling occurs away from the attachment point.

  • Chemical Shift Data (Sitagliptin in DMSO-

    
    ): 
    
    • 
       -114.6 ppm (F1/F2):  Ortho to the alkylamine substituent. (Note: Numbering varies by convention; typically the F ortho to the main substituent is most deshielded if the substituent is EWG).
      
    • 
       -131.9 ppm & -139.9 ppm:  These correspond to the F4 and F5 atoms.
      
  • Coupling Pattern:

    • F4 & F5: Exhibit a strong ortho-coupling (~22 Hz) . They appear as doublets of multiplets (dm).

    • F2: Appears as a multiplet with no large ortho-coupling partner. It couples only via meta (~7 Hz) and para interactions.

B. 2,3,5-Trifluorophenyl Profile

In this isomer, the ortho-coupling pair is directly adjacent to the substituent connection point.

  • Chemical Shift Trends:

    • F2: This fluorine is part of the ortho-pair and is ortho to the substituent (R). This unique environment often results in a distinct shift compared to the "isolated" F2 of the 2,4,5-isomer.

    • F3: Ortho to F2, meta to R.

    • F5: Isolated (meta to F3, para to F2).

  • Coupling Pattern:

    • F2 & F3: Exhibit strong ortho-coupling (~20-25 Hz) .

    • F5: Appears as a triplet of doublets (td) or similar, dominated by two meta-couplings (to F3 and H6) and one para-coupling (to F2).

Summary Table: Diagnostic Criteria
Feature2,4,5-Trifluoro Isomer 2,3,5-Trifluoro Isomer
Ortho-Coupling Pair F4

F5
(Remote from R)
F2

F3
(Adjacent to R)
Isolated Fluorine F2 (Ortho to R)F5 (Meta to R)
F-F Coupling (

)

(F4-F5)

(F2-F3)
Key Distinction The fluorine ortho to the substituent (F2) has NO large ortho-coupling partner.[1][2][3]The fluorine ortho to the substituent (F2) HAS a large ortho-coupling partner (F3).

Experimental Protocol

To ensure unambiguous assignment, follow this self-validating protocol.

Reagents & Equipment:

  • Solvent: DMSO-

    
     or CD
    
    
    
    OD (Polar solvents often sharpen exchangeable proton couplings, though less relevant for F-F).
  • Reference: Trichlorofluoromethane (CFClngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ppm) or Hexafluorobenzene (C
    
    
    F
    
    
    ,
    
    
    ppm).[4]
  • Frequency: Minimum 376 MHz (

    
     frequency on a 400 MHz system).
    

Workflow:

  • Acquire

    
     (Proton Decoupled): 
    
    • Purpose: Eliminate F-H couplings to simplify the spectrum to only F-F interactions.

    • Result: You will see clear doublets for ortho-coupled fluorines.

  • Measure Coupling Constants (

    
    ): 
    
    • Identify the two signals with

      
      .
      
  • Acquire

    
     (Coupled) or 
    
    
    
    -
    
    
    HOESY:
    • Purpose: Correlate the fluorines to the scaffold protons.

    • Differentiation:

      • In 2,4,5 , the isolated F (F2) will show an NOE or HMBC correlation to the substituent protons at C1 (if applicable) or H3/H6.

      • In 2,3,5 , the isolated F (F5) is far from the substituent at C1.

Decision Logic Visualization

The following diagram illustrates the logical flow for assigning the isomer based on spectral data.

IsomerID cluster_legend Key Principle Start Start: Acquire 19F{1H} NMR Spectrum Step1 Identify signals with large Ortho-Coupling (J ≈ 20-25 Hz) Start->Step1 Branch1 Locate the 'Isolated' Fluorine (The signal with NO large J-coupling) Step1->Branch1 Logic245 Isolated F is Ortho to Substituent (F2) Shift is typically deshielded by R Branch1->Logic245 Isolated F is F2 Logic235 Isolated F is Meta to Substituent (F5) Shift is less influenced by R Branch1->Logic235 Isolated F is F5 Result245 Isomer is 2,4,5-Trifluoro (e.g., Sitagliptin) Result235 Isomer is 2,3,5-Trifluoro Logic245->Result245 Logic235->Result235 Info 2,4,5: Ortho pair is REMOTE from R 2,3,5: Ortho pair is PROXIMAL to R

Caption: Decision tree for differentiating 2,3,5- and 2,4,5-trifluoro isomers based on the position of the "isolated" fluorine atom.

References

  • National Institutes of Health (NIH) / PMC.

    
     NMR assignments for the 2,4,5-trifluorophenyl moiety in Sitagliptin).
    [Link]
    
  • Royal Society of Chemistry (Analyst). Quantitative analysis of sitagliptin using the 19F-NMR method. (Provides chemical shift benchmarks for 2,4,5-trifluoro systems). [Link]

  • University of Colorado Boulder. 19F NMR Reference Standards. (Standardization protocols for CFCl3 vs C6F6). [Link]

Sources

Comparative

Chromatographic Resolution of Trifluorophenyl Methyl Esters: A Comparative Technical Guide

Executive Summary The separation of trifluorophenyl methyl ester isomers (methyl trifluorobenzoates) represents a classic challenge in positional isomerism. The presence of three fluorine atoms on the phenyl ring creates...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of trifluorophenyl methyl ester isomers (methyl trifluorobenzoates) represents a classic challenge in positional isomerism. The presence of three fluorine atoms on the phenyl ring creates distinct electronic and steric environments that significantly influence chromatographic behavior.

This guide provides a technical comparison of retention characteristics for these isomers, focusing on the "Ortho Effect" as the primary driver for separation. Our analysis confirms that steric shielding of the ester carbonyl group by ortho-fluorine atoms dictates elution order, making 2,4,6-trifluorobenzoate the earliest eluter and 3,4,5-trifluorobenzoate the most retained species on both polar and non-polar stationary phases.

Mechanistic Insight: The Physics of Separation

To optimize separation, one must understand the causality behind the retention time differences. The methyl ester group (


) is the primary site of polarity. The position of the fluorine atoms relative to this ester group determines the molecule's effective polarity and volatility.
The Ortho Effect

Fluorine is highly electronegative and possesses a Van der Waals radius (1.47 Å) that creates steric crowding when placed ortho (positions 2 and 6) to the ester group.

  • Steric Inhibition of Resonance: Ortho-fluorines twist the carbonyl group out of plane with the benzene ring, reducing conjugation.

  • Dipole Shielding: Ortho-fluorines physically shield the carbonyl oxygen, preventing it from interacting strongly with the stationary phase.

Consequently, isomers with high ortho-substitution (e.g., 2,4,6- or 2,3,6-) behave as "less polar" and more volatile molecules compared to their meta/para counterparts.

Interaction Logic Diagram

The following diagram illustrates the decision matrix for separation based on isomer structure.

SeparationMechanism Isomer Trifluorophenyl Methyl Ester Ortho Ortho Substitution (Pos 2, 6) Isomer->Ortho Contains MetaPara Meta/Para Substitution (Pos 3, 4, 5) Isomer->MetaPara Contains Shielding Steric Shielding of Carbonyl Group Ortho->Shielding Causes Exposure Full Exposure of Polar Ester MetaPara->Exposure Causes Interaction Stationary Phase Interaction Shielding->Interaction Reduces Exposure->Interaction Increases FastElution Low Retention Time (Elutes First) Interaction->FastElution Weak SlowElution High Retention Time (Elutes Last) Interaction->SlowElution Strong

Figure 1: Mechanistic pathway showing how ortho-substitution reduces stationary phase interaction, leading to faster elution.

Experimental Protocol: GC-MS/FID Methodology

The following protocol is a self-validating system designed to ensure reproducible separation of all isomers.

Equipment & Conditions
  • Instrument: Gas Chromatograph with Split/Splitless Injector.

  • Detector: FID (Flame Ionization) for quantitation or MS (Mass Spec) for identification.

  • Column (Recommended): 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS, HP-5, BPX5).

    • Why: This non-polar phase separates primarily by boiling point and dispersive forces, which highlights the volatility differences caused by the ortho effect.

  • Dimensions: 30 m

    
     0.25 mm ID 
    
    
    
    0.25 µm film thickness.
Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 10 mg of the ester mixture in 10 mL of HPLC-grade Dichloromethane (DCM).

    • Critical Step: Add an internal standard (e.g., methyl benzoate or dodecane) to normalize retention times.

  • Inlet Parameters:

    • Temperature: 250°C.

    • Mode: Split (Ratio 50:1) to prevent column overload and peak fronting.

  • Oven Program (The "Gradient"):

    • Initial: 60°C (Hold 1 min).

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 25°C/min to 280°C (Hold 3 min).

    • Reasoning: The slow initial ramp (10°C/min) is crucial for resolving the 2,3,6- and 2,4,6- isomers, which have very similar boiling points.

  • System Suitability Test (SST):

    • Inject a standard mix of 2,4,6-trifluorobenzoate and 3,4,5-trifluorobenzoate.

    • Pass Criteria: Resolution (

      
      ) > 1.5 between the first and last eluting isomer.
      

Comparative Performance Analysis

The table below compares the relative retention behavior. Note that absolute retention times vary by column length and flow rate; therefore, Relative Retention Order is the authoritative metric.

Elution Order Comparison (Non-Polar Phase)
Elution OrderIsomer StructureSubstitution PatternMechanistic RationalePredicted Kovats Index (Approx)
1 (Fastest) Methyl 2,4,6-trifluorobenzoate Di-OrthoMaximum shielding of ester; lowest boiling point.~1050 - 1070
2 Methyl 2,3,6-trifluorobenzoate Di-OrthoHigh shielding, slightly higher polarity than 2,4,6 due to asymmetry.~1080 - 1100
3 Methyl 2,3,4-trifluorobenzoate Mono-OrthoPartial shielding; moderate interaction.~1120 - 1140
4 Methyl 2,4,5-trifluorobenzoate Mono-OrthoPartial shielding; similar to 2,3,4 but distinct dipole vector.~1130 - 1150
5 (Slowest) Methyl 3,4,5-trifluorobenzoate Non-OrthoNo steric shielding; ester group fully exposed to stationary phase.~1200+
Performance vs. Alternatives (Column Selection)

When developing a method, the choice of stationary phase alters the resolution profile.

  • 5% Phenyl (DB-5): Best General Choice. Balances volatility and polarity. Excellent for separating the "Ortho" cluster from the "Meta/Para" cluster.

  • Polyethylene Glycol (Wax): Alternative. Separates strictly by polarity.

    • Outcome: The gap between the 2,4,6-isomer and 3,4,5-isomer increases significantly because the Wax phase interacts strongly with the exposed ester in the 3,4,5-isomer. However, baseline noise may be higher.

Method Development Workflow Diagram

MethodWorkflow Start Start: Isomer Mixture ColSelect Select Column Phase Start->ColSelect NonPolar Non-Polar (DB-5) (Volatility Driven) ColSelect->NonPolar Standard Polar Polar (DB-Wax) (Dipole Driven) ColSelect->Polar Complex Matrix Eval Evaluate Resolution (Rs) NonPolar->Eval Polar->Eval Optimize Optimize Ramp Rate (Slow down 60-180°C) Eval->Optimize Co-elution Final Validated Method (Rs > 1.5) Eval->Final Separated Optimize->Eval Re-inject

Figure 2: Method development workflow for optimizing the separation of fluorinated isomers.

Conclusion and Recommendations

For researchers isolating trifluorophenyl methyl esters, the substitution pattern is the primary predictor of retention .

  • Expect the 2,4,6-isomer to elute first. If your synthesis targets this isomer, look for the earliest major peak.

  • Expect the 3,4,5-isomer to elute last. This requires a longer hold time at the final temperature to ensure it clears the column.

  • Use a standard non-polar column (DB-5 type). It provides sufficient resolution without the thermal instability associated with Wax columns.

By following the "Ortho Effect" rule, you can predict the relative retention of any specific isomer in this family without needing an individual standard for every single variation.

References

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (General principles of GC separation and column selection).

  • Kovats, E. (1958). Gas-chromatographische Charakterisierung organischer Verbindungen. Teil 1: Retentionsindices aliphatischer Halogenide, Alkohole, Aldehyde und Ketone. Helvetica Chimica Acta. (Foundational text on Retention Indices used for comparison).

  • Restek Corporation. Capillary Column Selection Guide: General Guidelines for Phase Selection. (Authoritative guide on stationary phase interactions for substituted aromatics).

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of (2,3,5-Trifluorophenyl)acetic acid methyl ester

Executive Summary & Chemical Profile Effective disposal of (2,3,5-Trifluorophenyl)acetic acid methyl ester requires strict adherence to Halogenated Waste protocols. Unlike standard organic esters, the presence of three f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Effective disposal of (2,3,5-Trifluorophenyl)acetic acid methyl ester requires strict adherence to Halogenated Waste protocols. Unlike standard organic esters, the presence of three fluorine atoms on the phenyl ring dictates the downstream incineration method.

Improper disposal into non-halogenated waste streams poses a severe infrastructure risk: thermal decomposition of this compound releases Hydrogen Fluoride (HF) , which can corrode standard incinerator flues and breach containment if scrubbers are not present.

Chemical Characterization Table
PropertyDescriptionOperational Implication
Chemical Class Halogenated Aromatic EsterMUST be segregated from general organics.
Reactivity Susceptible to hydrolysisKeep away from strong bases and moisture during storage to prevent degradation into HF-generating acids and methanol.
Combustibility Combustible Liquid/Solid (Low MP)Classify as ignitable waste (EPA D001) if flash point <60°C.
Key Hazard Thermal Decomposition to HFRequires incineration with alkaline scrubbing.

Pre-Disposal Assessment & Segregation

The most common error in laboratory waste management is commingling fluorinated intermediates with general organic solvents (e.g., Acetone, Hexane). You must treat this compound as a Halogenated Organic .

The Segregation Logic (Why it matters)
  • Standard Incineration: Operates at high heat. Without halogens, output is

    
     and 
    
    
    
    .
  • Fluorinated Incineration: Your compound contains C-F bonds.

    
    
    
  • The Consequence: HF is highly corrosive to silica linings and metal. Specialized facilities use caustic scrubbers to neutralize HF into benign salts (e.g.,

    
    ).
    
Waste Stream Decision Tree

WasteSegregation Start Waste Generation: (2,3,5-Trifluorophenyl)acetic acid methyl ester CheckState Physical State Check Start->CheckState Liquid Liquid (Pure or Solution) CheckState->Liquid Solid Solid / Precipitate CheckState->Solid HalogenCheck CRITICAL CHECK: Halogenated Content > 1%? Liquid->HalogenCheck StreamB Stream B: Solid Hazardous Waste Solid->StreamB StreamA Stream A: Halogenated Organic Waste HalogenCheck->StreamA Yes (Always for this chemical) Labeling Label: 'Contains Fluorinated Organics' StreamA->Labeling StreamB->Labeling

Figure 1: Decision logic for segregating fluorinated esters. Note that even dilute solutions should be treated as halogenated to ensure safety compliance.

Step-by-Step Disposal Protocol

Follow this workflow to prepare the chemical for pickup by your Environmental Health & Safety (EHS) provider or waste contractor.

Phase 1: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Glass (Amber).

    • Expert Insight: Avoid metal containers if the ester has partially hydrolyzed, as the resulting free acid/HF traces can corrode metal.

  • Closure: Screw cap with Teflon (PTFE) liner to prevent solvent swelling and leakage.

Phase 2: Accumulation & Labeling
  • Bulking: If you are disposing of a reaction mixture, ensure all co-solvents are compatible.

    • Incompatible: Do not mix with strong oxidizers (Peroxides, Nitric Acid) or strong bases (Sodium Hydroxide).

  • Labeling:

    • Attach a hazardous waste tag immediately upon the first drop entering the container.

    • Constituents: List "(2,3,5-Trifluorophenyl)acetic acid methyl ester".

    • Hazard Checkboxes: Mark "Toxic," "Irritant," and "Combustible/Flammable."

    • Critical Note: Write "FLUORINATED" clearly on the tag.

Phase 3: Storage Prior to Pickup
  • Store in a Secondary Containment tray (polypropylene).

  • Keep in a cool, well-ventilated area away from moisture.

  • Cap tightly. Esters can hydrolyze in humid air, potentially increasing the acidity of the waste over time.

Emergency Procedures: Spills & Exposure

In the event of a spill, the primary risks are inhalation of vapors and skin absorption.

Spill Response Workflow

SpillResponse Assess 1. Assess Volume & Threat PPE 2. Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Assess->PPE Contain 3. Containment: Use Absorbent Pads (Vermiculite/Sand) PPE->Contain Collect 4. Collection: Scoop into HDPE Pail Contain->Collect Clean 5. Decontamination: Scrub area with soap/water Collect->Clean Dispose 6. Disposal: Label as Halogenated Debris Clean->Dispose

Figure 2: Immediate response protocol for laboratory-scale spills (<500mL).

Specific Spill Tactics
  • Ventilation: Immediately increase air exchange (open fume hood sashes fully if spill is inside; evacuate lab if outside hood and volume >100mL).

  • Absorbent: Use inert absorbents like Vermiculite or Universal Spill Pads.

    • Avoid: Do not use sawdust or paper towels if the chemical is mixed with oxidizing agents.

  • Decontamination: After collecting the bulk material, wipe the surface with a mild detergent solution. Do not use bleach (sodium hypochlorite), as it may react with potential hydrolysis byproducts.

Regulatory & Compliance Context

This protocol aligns with US EPA and global hazardous waste standards.

  • RCRA Classification: While this specific isomer may not be explicitly P-listed or U-listed, it falls under Characteristic Waste due to ignitability (D001) and toxicity.

  • Halogenated Solvents (F-List): If mixed with spent halogenated solvents (e.g., DCM), it adopts the F-code of the solvent mixture (e.g., F002).

  • Destruction Efficiency: Regulations typically require 99.99% destruction and removal efficiency (DRE) for halogenated organics, achievable only through high-temperature incineration with pollution controls [1].

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Combustion: The incineration of halogenated compounds. EPA Guidelines on Combustion. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8, Management of Waste. Available at: [Link]

  • PubChem. Compound Summary for Fluorinated Phenylacetic Acid Derivatives. (General Class Reference). Available at: [Link]

© Copyright 2026 BenchChem. All Rights Reserved.